N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c21-14(11-20-15(22)5-3-6-16-20)18-12-8-17-19(9-12)10-13-4-1-2-7-23-13/h3,5-6,8-9,13H,1-2,4,7,10-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCADQXOSHWBBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide is a complex organic compound that exhibits a variety of biological activities. This article delves into its synthesis, biological profiles, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the class of pyrazole derivatives, characterized by a pyrazole ring substituted with an oxan-2-yl methyl group and a 6-oxo-dihydropyridazin moiety. The molecular formula is with a molecular weight of approximately 367.41 g/mol. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that pyrazole derivatives often display significant antimicrobial activity. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| This compound | S. aureus | TBD |
While specific data for this compound is limited, studies on related pyrazole derivatives suggest potential effectiveness as antimicrobial agents .
Anti-inflammatory and Anticancer Activities
The compound's structure suggests potential anti-inflammatory properties, which are common in pyrazole derivatives. Research has shown that modifications in the pyrazole ring can enhance anti-inflammatory activity by inhibiting various inflammatory pathways. Additionally, compounds with similar structures have been investigated for their anticancer properties, particularly their ability to modulate immune responses through interaction with Toll-like receptors (TLRs) .
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may exert its biological effects by:
- Inhibiting Enzymatic Activity : The presence of the pyrazole ring suggests potential interactions with various enzymes involved in cellular signaling pathways.
- Modulating Immune Responses : As noted in related compounds, this derivative may interact with TLRs, influencing the immune response and potentially providing therapeutic benefits in autoimmune diseases .
- Inducing Apoptosis : Some studies indicate that similar compounds can induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Recent studies have synthesized and evaluated several pyrazole derivatives for their biological activities:
- Antimicrobial Evaluation : A series of 28 derivatives were screened against E. coli and S. aureus, showing varying degrees of antimicrobial activity.
- Anti-inflammatory Screening : Compounds were tested for their ability to inhibit pro-inflammatory cytokine production in vitro.
- Anticancer Studies : Pyrazole derivatives have been shown to inhibit tumor growth in animal models, suggesting further exploration into their anticancer potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on pyrazole substitutions, acetamide linkers, and heterocyclic appendages. Below is a detailed comparison:
Structural Features
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide (Target) | Pyrazole + dihydropyridazinone | Oxan-2-ylmethyl, acetamide linker | 445.2 |
| (R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-... | Pyrazole + chloropyridazinone | Chloropyridazinone, pyrrolidinyl-oxy group, cyclopropylacetamide | ~550 (estimated) |
| N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide | Pyrazole + nitrophenyl | 4-Nitrophenyl, methyl groups, phenyl ring | 366.4 |
Key Observations :
- The target compound’s oxan-2-ylmethyl group enhances solubility compared to analogs with lipophilic substituents (e.g., chloropyridazinone in P-0042) .
Analysis :
- The dihydropyridazinone group in the target compound may improve metabolic stability compared to nitrophenyl analogs, which are prone to nitro-reduction .
Comparison :
- Both compounds employ carbodiimide-based coupling agents (HBTU vs. EDC), but the target compound’s oxane substitution requires additional protection/deprotection steps .
Physicochemical Properties
Notes:
Q & A
Q. Q1. What are the critical steps in synthesizing N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions to attach the oxan-2-yl methyl group to the pyrazole ring.
- Acetamide formation via nucleophilic substitution or condensation.
- Purification using column chromatography or HPLC to isolate the product.
Key reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and solvents such as dichloromethane. Post-synthesis, NMR spectroscopy (1H/13C) and HPLC are used to confirm purity and structural integrity .
Q. Q2. How can researchers optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., amide bond formation).
- Catalyst use : Triethylamine or DMAP (4-dimethylaminopyridine) improves reaction efficiency.
Yield optimization requires iterative testing with analytical monitoring (TLC or LC-MS) at each step .
Structural and Analytical Methods
Q. Q3. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., oxan-2-yl vs. oxan-4-yl).
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide).
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (C₁₇H₂₁N₅O₃, MW 367.41 g/mol) .
Q. Advanced Q4. How can X-ray crystallography resolve ambiguities in stereochemistry?
Single-crystal X-ray diffraction determines 3D conformation and hydrogen-bonding networks. For example, torsion angles between pyrazole and pyridazinone moieties can reveal anti-periplanar arrangements critical for bioactivity. This method is particularly useful when NMR data are inconclusive .
Biological Activity and Mechanisms
Q. Q5. What biological targets are hypothesized for this compound?
The pyridazinone moiety suggests potential interaction with enzymes like phosphodiesterases (PDEs) or kinases. Computational docking studies (e.g., AutoDock Vina) predict binding to hydrophobic pockets via π-π stacking and hydrogen bonding .
Q. Advanced Q6. How can researchers validate its mechanism of action in vitro?
- Enzyme inhibition assays : Measure IC₅₀ values against target PDE isoforms.
- Cellular assays : Use fluorescence-based readouts (e.g., cAMP levels) to assess downstream signaling effects.
- SAR studies : Compare derivatives with modified oxan or pyridazinone groups to identify pharmacophores .
Computational and Modeling Approaches
Q. Q7. What computational tools predict the compound’s pharmacokinetic properties?
- SwissADME : Estimates logP (lipophilicity), bioavailability, and blood-brain barrier permeability.
- Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., RMSD plots in GROMACS).
These tools guide prioritization of derivatives for in vivo testing .
Q. Advanced Q8. How can QM/MM modeling refine interaction hypotheses?
Quantum mechanics/molecular mechanics (QM/MM) simulations calculate electronic interactions at binding sites. For example, partial charges on the pyridazinone oxygen may explain affinity for metal-containing enzymes like metalloproteases .
Handling Data Contradictions
Q. Q9. How to resolve discrepancies in reported biological activities of analogs?
Q. Advanced Q10. Why might the same compound show divergent activity in enzymatic vs. cellular assays?
- Membrane permeability : The oxan group’s hydrophilicity may limit cellular uptake despite strong enzymatic inhibition.
- Off-target effects : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify secondary targets .
Comparative Studies and Derivative Design
Q. Q11. How does this compound compare to structurally similar pyrazole derivatives?
A comparative analysis (see table below) highlights key differences:
| Compound | Structural Features | Reported Activity |
|---|---|---|
| Target compound | Oxan-2-yl, pyridazinone | PDE inhibition (hypothesized) |
| N-(4-fluorophenyl) analog | Fluorophenyl, pyridazinone | Anticancer (in vitro) |
| Imidazo[1,2-a]pyridine analog | Imidazo-pyridine core | Antimicrobial |
Derivatives with bulkier substituents (e.g., trifluoromethyl) often show enhanced potency but reduced solubility .
Q. Advanced Q12. What strategies improve metabolic stability in derivative design?
- Isosteric replacement : Swap pyridazinone with pyrimidinone to reduce oxidative metabolism.
- Prodrug approaches : Mask polar groups (e.g., acetamide) with ester prodrugs for prolonged half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
